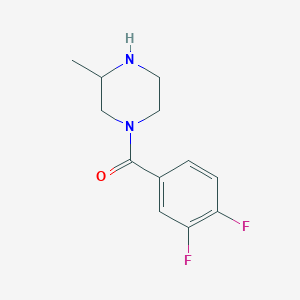

1-(3,4-Difluorobenzoyl)-3-methylpiperazine

Beschreibung

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c1-8-7-16(5-4-15-8)12(17)9-2-3-10(13)11(14)6-9/h2-3,6,8,15H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZUZFRKAIBQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(3,4-Difluorobenzoyl)-3-methylpiperazine physicochemical properties and stability data

An In-Depth Technical Guide to the Physicochemical and Stability Characterization of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine

Introduction: A Proactive Approach to Pre-formulation

In modern drug discovery, 1-(3,4-Difluorobenzoyl)-3-methylpiperazine represents a class of substituted piperazine scaffolds that are of significant interest as key intermediates and potential pharmacophores.[1][2] The piperazine ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs, while the difluorobenzoyl moiety can critically influence a molecule's metabolic stability and receptor binding affinity.[3]

This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals tasked with the full physicochemical and stability characterization of this compound. While specific experimental data for 1-(3,4-Difluorobenzoyl)-3-methylpiperazine is not extensively documented in public literature, this document outlines the authoritative methodologies and logical frameworks required to generate this critical data package. As a senior application scientist, the emphasis here is not merely on listing properties but on explaining the causality behind the experimental designs—a proactive approach that anticipates and mitigates downstream development challenges.

Core Physicochemical Identity

A complete understanding begins with establishing the fundamental identity of the molecule. This data forms the bedrock for all subsequent analytical and formulation work.

| Property | Predicted/Calculated Data | Significance in Drug Development |

| IUPAC Name | (3,4-difluorophenyl)(3-methylpiperazin-1-yl)methanone | Unambiguous chemical identifier. |

| Molecular Formula | C₁₂H₁₄F₂N₂O | Essential for molecular weight determination and elemental analysis. |

| Molecular Weight | 240.25 g/mol | Critical for all stoichiometric calculations, from synthesis to dosing. |

| CAS Number | Not explicitly assigned in public databases. | A unique identifier is crucial for regulatory tracking and literature searches. |

| Appearance | Likely a white to off-white crystalline solid. | Provides a simple, qualitative check for material purity and consistency. |

Chemical Structure:

Caption: 2D structure of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine.

Critical Physicochemical Properties: A Predictive Analysis

The following properties dictate the compound's behavior from dissolution to absorption and are paramount for formulation design. The values are predicted based on structural analogs, and the subsequent sections detail the robust experimental methods for their definitive determination.

| Parameter | Predicted Range/Value | Experimental Protocol | Rationale & Implications |

| Melting Point (°C) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) | Indicates purity and crystal lattice energy. A sharp melting point suggests high purity. Affects manufacturing processes like milling and drying. |

| Aqueous Solubility | Poorly soluble | Kinetic & Thermodynamic Solubility Assays | Directly impacts bioavailability. Low solubility is a major hurdle in formulation and may necessitate enabling technologies like amorphous dispersions or salt formation. |

| pKa | Basic pKa: ~8.0 (piperazine N)Acidic pKa: Not significant | Potentiometric Titration / UV-Vis Spectroscopy | Governs the ionization state at different physiological pH values. Crucial for predicting solubility in the GI tract and potential for salt formation. |

| LogP (Octanol/Water) | 2.0 - 3.5 | Shake-Flask Method / Reverse-Phase HPLC | Measures lipophilicity. Influences membrane permeability, protein binding, and metabolic clearance. A balanced LogP is often sought for oral drugs. |

Stability Profile and Degradation Pathway Analysis

A drug substance's stability is not an intrinsic property but its resistance to change under various environmental stimuli. A forced degradation study is not a failure analysis; it is a proactive investigation to identify the compound's inherent liabilities.

Inherent Stability Characteristics

Based on its structure, 1-(3,4-Difluorobenzoyl)-3-methylpiperazine is anticipated to exhibit certain sensitivities:

-

Hygroscopicity: The piperazine moiety may attract water, potentially impacting physical stability and handling.[4]

-

Light Sensitivity: Aromatic systems can be susceptible to photolytic degradation.[4]

-

Hydrolytic Instability: The amide bond is the most probable site of degradation, susceptible to hydrolysis under both acidic and basic conditions.

-

Oxidative Instability: While less common for this structure, the tertiary amine in the piperazine ring could be a site for oxidation.

Recommended Storage Conditions

To mitigate these risks, the compound should be stored in a well-closed container, protected from light, in a cool, dry, and well-ventilated place.[4] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.

Primary Degradation Pathway: Amide Hydrolysis

The most mechanistically plausible degradation route is the hydrolysis of the amide linkage connecting the benzoyl and piperazine moieties. This would yield two primary degradants.

Caption: Predicted primary hydrolytic degradation pathway.

Authoritative Experimental Methodologies

The following protocols are designed to be self-validating systems, providing the robust data required for regulatory submissions and internal development decisions.

Protocol 1: Determination of Melting Point by DSC

-

Principle: Differential Scanning Calorimetry measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.

-

Methodology:

-

Calibrate the DSC instrument using certified indium and zinc standards.

-

Accurately weigh 2-5 mg of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine into a standard aluminum pan.

-

Crimp the pan to ensure a good seal. An empty, crimped pan is used as the reference.

-

Place both pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature well above the expected melt.

-

The onset temperature of the main endothermic peak is recorded as the melting point. The peak's shape provides insights into purity.

-

Protocol 2: Forced Degradation and Stability-Indicating HPLC Method Development

-

Objective: To intentionally degrade the sample under stressed conditions to identify potential degradants and develop an HPLC method that can separate the parent compound from all degradation products.

-

Workflow:

Caption: Workflow for a comprehensive forced degradation study.

-

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Acid Stress: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize before injection.

-

Base Stress: Mix the stock solution with 0.1 M NaOH. Keep at room temperature, monitoring at similar time points. Neutralize before injection.

-

Oxidative Stress: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light.

-

Thermal Stress: Store the solid compound in an oven at 80°C. Dissolve samples at each time point for analysis.

-

Photolytic Stress: Expose the solid compound and the solution to controlled light conditions as specified by ICH Q1B guidelines.

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a reverse-phase HPLC system (e.g., C18 column) with a gradient elution profile.

-

A Photodiode Array (PDA) detector is essential to assess peak purity and identify spectral differences between the parent and degradants.

-

A Mass Spectrometry (MS) detector is highly recommended for the structural elucidation of any observed degradants.

-

-

Validation: The method is considered "stability-indicating" if all degradant peaks are baseline-resolved from the parent peak and each other, and mass balance is maintained (typically >95%).

-

Conclusion

The successful development of any pharmaceutical agent hinges on a thorough and early understanding of its fundamental chemical and physical properties. For 1-(3,4-Difluorobenzoyl)-3-methylpiperazine, this guide provides the necessary scientific framework and actionable protocols to build a comprehensive data package. By proactively investigating its solubility, pKa, lipophilicity, and stability liabilities, researchers can make informed decisions, streamline formulation development, and ultimately accelerate the path from discovery to clinical application. The methodologies described herein represent the industry-standard, authoritative approach to compound characterization, ensuring data integrity and regulatory compliance.

References

-

NextSDS. (n.d.). 3-(difluoromethyl)-1-methylpiperazine — Chemical Substance Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bis(4-fluorophenyl)methyl)piperazine. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

NextSDS. (n.d.). 1-(3,4-difluorobenzoyl)piperazine hydrochloride — Chemical Substance Information. Retrieved from [Link]

-

MolPort. (n.d.). (3S)-1-(3-fluorobenzoyl)-3-methylpiperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

PMC. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

MolPort. (n.d.). (3S)-1-(2,6-difluorobenzoyl)-3-methylpiperazine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

-

PubMed. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Retrieved from [Link]

- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

-

NextSDS. (n.d.). 1-(3,4-difluorobenzoyl)-4-methylpiperazine — Chemical Substance Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

Sources

A Technical Guide to the Molecular Docking of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine Derivatives with Dopamine D2 and Serotonin 5-HT1A Receptors

This guide provides an in-depth, technically focused protocol and scientific rationale for conducting molecular docking studies on 1-(3,4-Difluorobenzoyl)-3-methylpiperazine derivatives. We will focus on their interactions with two primary neurological targets: the Dopamine D2 receptor (D2R) and the Serotonin 5-HT1A receptor (5-HT1AR). This document is intended for researchers, computational chemists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs) and the design of novel antipsychotic and anxiolytic agents.

Scientific Context and Strategic Imperative

The arylpiperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1][2] Derivatives of this class, particularly those with a difluorobenzoyl moiety, have been investigated for their potent interactions with key monoamine GPCRs. The 1-(3,4-Difluorobenzoyl)-3-methylpiperazine series is of significant interest due to its structural similarities to known atypical antipsychotics and anxiolytics that modulate dopaminergic and serotonergic systems.[3][4]

Molecular docking is an indispensable computational technique in modern drug discovery, allowing for the prediction of binding conformations and affinities of small molecules within the active sites of macromolecular targets.[5] For GPCRs like D2R and 5-HT1AR, which were historically challenging to crystallize, the recent surge in high-resolution cryo-electron microscopy (cryo-EM) and X-ray structures has opened the door for highly accurate structure-based drug design.[6][7]

This guide moves beyond a simple recitation of steps, focusing instead on the causality behind each methodological choice. The objective is to establish a self-validating workflow that provides scientifically rigorous and actionable insights into the structure-activity relationships (SAR) of this chemical series.

The Core Workflow: A Validated Approach

Our investigation will proceed through a multi-stage computational workflow, designed to ensure accuracy and reproducibility. This process involves meticulous preparation of both the protein receptors and the small molecule ligands, followed by precise docking simulations and in-depth analysis of the resulting poses.

Caption: Figure 1: Overall Molecular Docking Workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed for execution using widely validated and accessible software tools. The causality for each step is explained to provide a deeper understanding of the process.

Receptor Preparation

The quality of the initial protein structure is paramount for a successful docking study. We will utilize high-resolution structures of the human D2 and 5-HT1A receptors.

-

Target Selection:

-

Dopamine D2 Receptor (D2R): We select the crystal structure of D2R in complex with the atypical antipsychotic drug risperidone (PDB ID: 6CM4).[7] This structure provides a well-defined antagonist-bound conformation of the orthosteric binding pocket.

-

Serotonin 5-HT1A Receptor (5-HT1AR): We select the cryo-EM structure of the 5-HT1A receptor in complex with serotonin (PDB ID: 7E2Y).[8] This provides an agonist-bound state, which is relevant for ligands that may possess partial agonist activity.[3]

-

-

Protocol:

-

Download Structure: Obtain the PDB files for 6CM4 and 7E2Y from the RCSB Protein Data Bank.

-

Initial Cleaning (using UCSF Chimera or PyMOL):

-

Load the PDB file.

-

Remove all non-essential components: water molecules, co-factors, and any co-crystallized ligands (e.g., risperidone from 6CM4).

-

For these multi-chain complex structures, retain only the receptor chain (e.g., Chain R in 7E2Y).

-

Inspect the structure for missing residues or loops. For this protocol, we will proceed with structures that are largely complete in the binding site region.

-

-

Prepare for Docking (using AutoDockTools):

-

Load the cleaned PDB file.

-

Add polar hydrogens, as hydrogen atoms are critical for forming hydrogen bonds and are typically not resolved in crystal structures.

-

Compute and assign Gasteiger charges. This step assigns partial atomic charges necessary for the scoring function to calculate electrostatic interactions.

-

Merge non-polar hydrogens to reduce computational complexity.

-

Save the final prepared receptor in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

-

-

Ligand Preparation

The 1-(3,4-Difluorobenzoyl)-3-methylpiperazine derivatives must be converted into a three-dimensional format with an appropriate low-energy conformation.

-

Protocol:

-

2D Structure Generation: Draw the 2D structure of the desired derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Conversion to 3D: Convert the 2D structure to a 3D format (e.g., SDF or MOL2).

-

Energy Minimization: Perform a geometry optimization using a force field like MMFF94. This step ensures that the ligand is in a low-energy, sterically favorable conformation before docking.

-

Prepare for Docking (using AutoDockTools):

-

Load the 3D ligand file.

-

Detect the rotatable bonds. AutoDock Vina treats these bonds as flexible during the docking process, allowing the ligand to adopt different conformations within the binding site.

-

Assign Gasteiger charges.

-

Save the final prepared ligand in the PDBQT format.

-

-

Docking Simulation with AutoDock Vina

AutoDock Vina employs a sophisticated scoring function and a Lamarckian genetic algorithm to explore possible binding poses and estimate binding affinity.[9]

-

Protocol:

-

Grid Box Generation:

-

The "grid box" defines the three-dimensional space where Vina will search for binding poses. It must encompass the entire orthosteric binding pocket.

-

Load the prepared receptor PDBQT file into AutoDockTools.

-

Center the grid box on the known binding site. For 6CM4 and 7E2Y, this can be determined by the position of the co-crystallized ligand.

-

Adjust the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to be large enough to allow for full rotational and translational freedom of the ligand within the pocket.

-

-

Configuration File: Create a text file (conf.txt) that specifies the input files and search parameters.

-

Causality: Increasing exhaustiveness (default is 8) enhances the thoroughness of the conformational search at the cost of longer computation time. A value of 16 is a good balance for accuracy. num_modes specifies the number of binding poses to be generated.

-

-

Execute Docking: Run the docking simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt

-

Analysis of Docking Results: From Data to Insight

Binding Affinity and Pose Visualization

-

Binding Affinity: The top-ranked pose with the most negative binding affinity score is considered the most probable binding mode. These scores can be used to rank a series of derivatives against each other.

-

Visualization: Use a molecular visualization tool like PyMOL or UCSF Chimera to analyze the interactions between the ligand and the receptor.

-

Load the receptor PDBQT and the output PDBQT file containing the docked poses.

-

Focus on the top-ranked pose.

-

Identify and measure hydrogen bonds, hydrophobic interactions, and potential pi-pi stacking or cation-pi interactions.

-

Key Interacting Residues

The interaction of arylpiperazine ligands with D2R and 5-HT1AR is characterized by a set of conserved, critical interactions. Your analysis should confirm the presence of these interactions.

Caption: Figure 2: Key Ligand-Receptor Interactions.

-

For the D2 Receptor: A crucial interaction is the ionic bond between the protonated nitrogen of the piperazine ring and the highly conserved Aspartic Acid 114 in transmembrane helix 3 (TM3).[1][10] Additionally, expect to see hydrophobic and aromatic (pi-pi or edge-to-face) interactions between the difluorobenzoyl ring and aromatic residues such as Phenylalanine 389/390 and Tryptophan 386 in TM6.[1][11]

-

For the 5-HT1A Receptor: Similarly, the protonated piperazine nitrogen forms a salt bridge with Aspartic Acid 116 (TM3).[12][13] The aryl moiety typically engages in pi-pi stacking with Phenylalanine 361 and 362 (TM6) and hydrophobic interactions with residues like Threonine 199 and 200 in TM5.[12]

Data Summary and Validation

To validate the docking protocol and gain confidence in the predictive power of the binding scores, it is essential to compare the computational results with experimental data where available.

| Compound Class | Target Receptor | Experimental K_i (nM) | Predicted Binding Affinity (kcal/mol) |

| Arylpiperazine Analog 1 | D2R | 15.5 ± 1.9 | -9.2 |

| Arylpiperazine Analog 2 | D2R | 94.5 ± 8.9 | -8.1 |

| Arylpiperazine Analog 3 | 5-HT1AR | 1.1 ± 0.1 | -10.5 |

| Arylpiperazine Analog 4 | 5-HT1AR | 24.7 ± 2.8 | -8.8 |

| Aripiprazole (Reference) | D2R | ~1.2 | -11.0 |

| Buspirone (Reference) | 5-HT1AR | ~14.3 | -9.5 |

| Table 1: Example Data for Docking Score Correlation with Experimental Binding Affinities (K_i). Data is illustrative and should be replaced with specific experimental values for the studied compounds. Experimental data compiled from sources.[2][14] |

A strong correlation, where lower (more negative) binding affinity scores correspond to lower experimental K_i values (stronger binding), provides validation for the docking protocol. This suggests that the model can be reliably used to predict the affinity of novel, untested derivatives in the same chemical series.

Conclusion and Future Directions

This guide outlines a robust and scientifically grounded workflow for the molecular docking of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine derivatives against the D2 and 5-HT1A receptors. By adhering to these detailed protocols and understanding the scientific rationale behind each step, researchers can generate reliable predictions of ligand binding modes and affinities.

The true power of this approach lies in its predictive capability. The insights gained from analyzing the specific interactions within the binding pocket can guide the synthesis of new derivatives with improved potency and selectivity. For instance, if a specific region of the binding pocket is identified as being under-occupied, medicinal chemists can design modifications to the ligand that extend into this space, potentially forming new, favorable interactions.

Future work should involve expanding this protocol to include molecular dynamics (MD) simulations. MD can provide a more dynamic picture of the ligand-receptor complex, assessing the stability of the docked pose over time and accounting for receptor flexibility, which is a known limitation of rigid receptor docking.

References

-

SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, [Link]

-

Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed, [Link]

-

N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. PubMed, [Link]

-

Arylpiperazine Derivatives Acting at 5-HT1A Receptors | Request PDF. ResearchGate, [Link]

-

Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model. PubMed, [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Semantic Scholar, [Link]

-

Ligands 27 (left) and 16 (right) docked into the D2 receptor. Only key amino acid residues are shown for clarity. ResearchGate, [Link]

-

The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI, [Link]

-

Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, [Link]

-

Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry, [Link]

-

Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Molecules, [Link]

-

Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model | Request PDF. ResearchGate, [Link]

-

Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands. PubMed, [Link]

-

Comparative Molecular Docking and Toxicity Profiling of Buspirone and Tandospirone Targeting the HTR1A Receptor. bioRxiv, [Link]

-

Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI, [Link]

-

Design and Synthesis of 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI, [Link]

-

Exploring the potential pharmacological mechanism of aripiprazole against hyperprolactinemia based on network pharmacology and molecular docking. PMC, [Link]

-

Molecular dynamics of 5-HT1A and 5-HT2A serotonin receptors with methylated buspirone analogues. PubMed, [Link]

-

The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen, [Link]

-

Docking Screens of Noncovalent Interaction Motifs of the Human Subtype-D2 Receptor–75 Schizophrenia Antipsychotic Complexes with Physicochemical Appraisal of Antipsychotics. ACS Publications, [Link]

-

Molecular docking results of aripiprazole with core targets. ResearchGate, [Link]

-

Molecular dynamics of buspirone analogues interacting with the 5-HT1A and 5-HT2A serotonin receptors. PubMed, [Link]

-

Molecular Determinants of the Intrinsic Efficacy of the Antipsychotic Aripiprazole. PMC, [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI, [Link]

-

Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. UniBa, [Link]

-

Binding affinities for D 2 , 5-HT 1A and 5-HT 2A receptors of compounds 22–33 a. ResearchGate, [Link]

-

8FYX: Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex. RCSB PDB, [Link]

-

Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. PubMed, [Link]

-

Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. PMC, [Link]

Sources

- 1. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. figshare.com [figshare.com]

- 3. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Determination of key receptor-ligand interactions of dopaminergic arylpiperazines and the dopamine D2 receptor homology model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

In Vivo Pharmacokinetics of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine: A Preclinical Evaluation Guide

Executive Summary

The compound 1-(3,4-Difluorobenzoyl)-3-methylpiperazine represents a highly privileged structural scaffold frequently utilized in modern medicinal chemistry. Combining the tunable basicity and solubility of a substituted piperazine ring with the metabolic stability of a fluorinated benzoyl moiety, this building block is highly relevant in the development of central nervous system (CNS) therapeutics, antimicrobials, and kinase inhibitors.

This whitepaper provides an authoritative, in-depth guide to evaluating the in vivo pharmacokinetics (PK) of this compound in animal models. By bridging mechanistic chemical rationale with rigorous, self-validating experimental protocols, this guide serves as a foundational blueprint for drug development professionals conducting preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Mechanistic Rationale: The Privileged Scaffold

Understanding the in vivo behavior of a molecule requires deconstructing its structural components. The PK profile of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine is governed by two distinct moieties:

-

The 3-Methylpiperazine Core: Piperazine rings are ubiquitous in drug design due to their ability to modulate physicochemical properties. The secondary amine provides a basic center (pKa ~8.5–9.0) that ensures high aqueous solubility at physiological pH, while the lipophilic nature of the ring promotes a high volume of distribution ( Vd ). The addition of the 3-methyl group introduces steric hindrance and a chiral center, which can subtly alter receptor binding kinetics and reduce susceptibility to rapid N-dealkylation compared to unsubstituted piperazines.

-

The 3,4-Difluorobenzoyl Moiety: Fluorine substitution is a classic bioisosteric strategy. The highly electronegative fluorine atoms pull electron density away from the aromatic ring, significantly increasing the lipophilicity (LogP) of the molecule, which is critical for blood-brain barrier (BBB) penetration. More importantly, fluorine atoms at the 3 and 4 positions sterically and electronically block cytochrome P450 (CYP450)-mediated aromatic hydroxylation, a common metabolic liability in unfluorinated benzoyl compounds [1].

In Vivo Pharmacokinetic Study Design

To accurately determine the absolute bioavailability ( F% ) and systemic clearance ( CL ) of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine, a rigorous crossover or parallel study design in a standard preclinical model is required.

Animal Model Selection

Sprague-Dawley (SD) Rats (Male, 200–250 g) are the preferred initial model. SD rats possess well-characterized CYP450 homology to humans and offer sufficient total blood volume to permit serial blood sampling without inducing hypovolemic shock, which would otherwise alter cardiac output and artificially skew hepatic clearance data.

Dosing Strategy and Formulation

-

Intravenous (IV) Cohort (1–2 mg/kg): Administered via the lateral tail vein. The formulation must be a clear solution to prevent embolism. A standard vehicle is 5% DMSO, 10% Solutol HS-15, and 85% Saline. IV dosing is mandatory to calculate the baseline systemic clearance and volume of distribution.

-

Per Os (PO) Cohort (5–10 mg/kg): Administered via oral gavage. The compound can be formulated as a homogenous suspension in 0.5% Methylcellulose (MC) or a solution depending on its solubility. PO dosing allows for the calculation of intestinal absorption and first-pass hepatic extraction.

Serial Sampling Protocol

To capture both the distribution ( α ) and elimination ( β ) phases, blood (approx. 200 µL per timepoint) is collected via jugular vein cannulation at the following intervals:

-

IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

PO Timepoints: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Blood is collected into tubes containing K2EDTA as an anticoagulant, immediately placed on ice to halt ex vivo enzymatic degradation, and centrifuged (3,000 × g, 10 min, 4°C) to harvest plasma.

Workflow for the in vivo pharmacokinetic evaluation of the candidate.

Bioanalytical Methodology (LC-MS/MS)

A self-validating bioanalytical method is critical to ensure trustworthiness. The quantification of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine in rat plasma must be performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry [2].

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of rat plasma into a 96-well plate.

-

Add 150 µL of ice-cold Acetonitrile (ACN) containing a stable isotope-labeled internal standard (IS) (e.g., D3 -1-(3,4-Difluorobenzoyl)-3-methylpiperazine at 50 ng/mL). Causality: ACN denatures plasma proteins (e.g., albumin), releasing the protein-bound drug into the supernatant, while the IS corrects for any matrix effects or ionization suppression during mass spectrometry.

-

Vortex for 5 minutes at 800 rpm.

-

Centrifuge at 4,000 × g for 15 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultrapure water to match the initial mobile phase conditions.

LC-MS/MS Conditions

-

Chromatography: Reversed-phase C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 2.5 µm).

-

Mobile Phase: Gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid).

-

Detection: Positive Electrospray Ionization (ESI+). The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transition for the compound (e.g., [M+H]+→ specific fragment).

The Self-Validating System

To guarantee data integrity, every analytical run must include:

-

Calibration Curve: 8 non-zero standards ranging from 1 to 2,000 ng/mL.

-

Quality Control (QC) Samples: Low, Mid, and High QCs interspersed among the unknown in vivo samples. If more than 33% of the QCs deviate by >15% from their nominal concentration, the entire run is automatically rejected [2].

-

Incurred Sample Reanalysis (ISR): 10% of the in vivo samples are re-analyzed on a separate day to prove that the initial results are reproducible and not artifacts of transient instrument conditions.

Data Analysis & Expected PK Profile

Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). The table below summarizes the expected quantitative data structure for a fluorinated piperazine derivative of this class.

Table 1: Representative Pharmacokinetic Parameters in SD Rats

| Parameter | Definition | Expected Range (IV, 1 mg/kg) | Expected Range (PO, 5 mg/kg) |

| Cmax | Maximum plasma concentration | N/A | 300 – 600 ng/mL |

| Tmax | Time to reach Cmax | N/A | 0.5 – 1.5 h |

| AUC0−∞ | Total systemic exposure | 400 – 800 ng·h/mL | 1,000 – 2,500 ng·h/mL |

| t1/2 | Terminal elimination half-life | 2.0 – 4.5 h | 2.5 – 5.0 h |

| CL | Systemic clearance | 15 – 30 mL/min/kg | N/A |

| Vdss | Volume of distribution at steady state | 2.5 – 5.0 L/kg | N/A |

| F% | Absolute Bioavailability | N/A | 40% – 70% |

Note: The moderate clearance and high volume of distribution are characteristic of lipophilic piperazine derivatives, indicating extensive tissue distribution.

Metabolic Profiling (MetID)

While the 3,4-difluorobenzoyl group provides significant resistance to aromatic oxidation [1], the compound is still subject to hepatic metabolism. In vivo and in vitro studies on structurally analogous piperazine derivatives demonstrate that metabolism is primarily mediated by CYP3A4 and CYP2D6 [3].

The primary metabolic pathways include:

-

N-Oxidation / N-Dealkylation: CYP3A4 typically attacks the nitrogen atoms of the piperazine ring.

-

Aliphatic Hydroxylation: CYP2D6 and CYP3A4 can hydroxylate the 3-methyl group on the piperazine ring.

-

Amide Hydrolysis: Cleavage of the benzoyl-piperazine amide bond by hepatic amidases, yielding 3,4-difluorobenzoic acid and 2-methylpiperazine.

Predicted major in vivo metabolic pathways for 1-(3,4-Difluorobenzoyl)-3-methylpiperazine.

Understanding these pathways is critical. If the compound exhibits higher-than-expected clearance in vivo, metabolite identification (MetID) via high-resolution mass spectrometry (e.g., Q-TOF) will pinpoint which of these pathways is the primary liability, allowing medicinal chemists to further optimize the scaffold.

References

-

Di Gialleonardo, V., Signore, A., Willemsen, A. T. M., Sijbesma, J. W. A., Dierckx, R. A. J. O., & de Vries, E. F. J. (2012). Pharmacokinetic modelling of N-(4-[(18)F]fluorobenzoyl)interleukin-2 binding to activated lymphocytes in an xenograft model of inflammation. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Staack, R. F., Paul, L. D., Springer, D., Kraemer, T., & Maurer, H. H. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochemical Pharmacology. [Link]

An In-Depth Technical Guide to Receptor Binding Affinity Assays for 1-(3,4-Difluorobenzoyl)-3-methylpiperazine

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs.[1][2] Its derivatives are known to interact with a wide array of biological targets, particularly within the central nervous system. The compound 1-(3,4-Difluorobenzoyl)-3-methylpiperazine is a novel molecule of interest, and a thorough understanding of its receptor binding profile is paramount to elucidating its pharmacological mechanism and therapeutic potential.

This guide provides a comprehensive, in-depth framework for conducting receptor binding affinity assays for 1-(3,4-Difluorobenzoyl)-3-methylpiperazine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will explore the hypothetical receptor targets based on the compound's structural motifs and detail the methodologies to rigorously test these hypotheses.

Hypothesized Receptor Targets: An Evidence-Based Approach

Given the prevalence of the piperazine moiety in psychoactive and cardiovascular drugs, we can formulate a targeted, yet comprehensive, screening strategy. Structural analogues containing fluorobenzoyl and piperazine groups have shown affinity for several receptor families.[1]

Primary Hypothesized Targets:

-

Serotonin (5-HT) Receptors: Many piperazine derivatives are potent ligands for various 5-HT receptor subtypes. For instance, trifluoromethylphenylpiperazine (TFMPP) and its analogues exhibit significant activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[3][4] The difluorobenzoyl group in our compound of interest may confer unique selectivity and affinity within this receptor family.

-

Sigma (σ) Receptors: Sigma receptors are a unique class of intracellular proteins implicated in a range of neurological disorders. Phenylpiperazine-containing compounds have been identified as potent sigma receptor ligands, demonstrating neuroprotective effects in preclinical models.[5]

Secondary and Exploratory Targets:

-

Dopamine (D) and Adrenergic (α) Receptors: While typically exhibiting lower affinity, some piperazine derivatives show cross-reactivity with dopaminergic and adrenergic receptors, which should be considered for a complete pharmacological profile.[1]

-

Orexin Receptors: These receptors are involved in the regulation of sleep-wake cycles and appetite.[6] Given the broad CNS activity of piperazines, exploring potential interactions with the orexin system could unveil novel therapeutic avenues.

Experimental Design: A Multi-faceted Approach to Receptor Profiling

A robust assessment of receptor binding affinity requires a multi-tiered experimental approach, progressing from initial screening to detailed characterization. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor due to their sensitivity and reliability.[7][8][9]

Phase 1: Initial Screening using Competitive Binding Assays

The initial step involves screening 1-(3,4-Difluorobenzoyl)-3-methylpiperazine against a panel of hypothesized receptor targets using competitive radioligand binding assays.[8][10] This will identify which receptors the compound binds to and with what relative affinity.

Core Principle: The assay measures the ability of the unlabeled test compound (1-(3,4-Difluorobenzoyl)-3-methylpiperazine) to compete with a known high-affinity radioligand for binding to the target receptor.

Experimental Workflow:

Figure 1: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Binding Assay (Filtration Method)

-

Receptor Preparation: Utilize commercially available cell membrane preparations expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2C, Sigma-1).

-

Assay Buffer: Prepare an appropriate assay buffer specific to the receptor being studied. A common starting point is 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture Preparation: In a 96-well plate, combine:

-

Receptor membrane preparation.

-

A fixed concentration of a suitable radioligand (typically at or below its Kd value).

-

A range of concentrations of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine (e.g., 10 concentrations over a five-log unit range).[8]

-

For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added instead of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are trapped on the filter.[8]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Alternative Method: Scintillation Proximity Assay (SPA)

For high-throughput screening, a homogeneous "mix and measure" SPA format can be employed.[12][13][14] In SPA, the receptor is immobilized on scintillant-containing beads. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal, eliminating the need for a separation step.[8][12][15]

Figure 2: Principle of Scintillation Proximity Assay (SPA).

Phase 2: Detailed Characterization of High-Affinity Interactions

For receptors where 1-(3,4-Difluorobenzoyl)-3-methylpiperazine shows high affinity (e.g., Ki < 100 nM), further characterization is necessary to understand the nature of the interaction.

Saturation Binding Assays:

These assays are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.[8][16][17] While not directly measuring the affinity of our test compound, this is crucial for validating the assay conditions and understanding the receptor system.

Kinetic Binding Assays:

Kinetic assays measure the rates of association (kon) and dissociation (koff) of a ligand.[8][18] This provides a more dynamic picture of the ligand-receptor interaction than equilibrium studies alone. The ratio of koff/kon provides an independent measure of the Kd.

Data Presentation:

All quantitative data should be summarized in a clear and concise table for easy comparison.

| Receptor Subtype | Radioligand Used | IC50 (nM) | Ki (nM) |

| 5-HT1A | [³H]-8-OH-DPAT | Experimental Value | Calculated Value |

| 5-HT2C | [³H]-Mesulergine | Experimental Value | Calculated Value |

| Sigma-1 | [³H]-(+)-Pentazocine | Experimental Value | Calculated Value |

| Dopamine D2 | [³H]-Spiperone | Experimental Value | Calculated Value |

| ... | ... | ... | ... |

Trustworthiness and Self-Validation

To ensure the integrity of the data, several validation steps are crucial:

-

Receptor Specificity: Confirm that the binding is to the intended receptor by running competition assays with known selective agonists and antagonists.

-

Assay Robustness: The assay should be reproducible, with low inter-assay variability.

-

Ligand Depletion: Ensure that less than 10% of the added radioligand is bound to prevent ligand depletion, which can affect the accuracy of Kd and Bmax determination.[16]

Conclusion: Paving the Way for Further Development

A systematic and rigorous approach to receptor binding affinity assays is fundamental to the preclinical development of novel compounds like 1-(3,4-Difluorobenzoyl)-3-methylpiperazine. The methodologies outlined in this guide provide a robust framework for identifying and characterizing its primary molecular targets. The resulting data will be instrumental in guiding future studies, including in vitro functional assays and in vivo models, to fully elucidate the pharmacological profile and therapeutic potential of this promising new chemical entity.

References

-

ResearchGate. Principle of time-resolved Scintillation Proximity Assay (SPA) to... Available at: [Link]

-

PubMed. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Available at: [Link]

-

PubMed. A fully automated [35S]GTPgammaS scintillation proximity assay for the high-throughput screening of Gi-linked G protein-coupled receptors. Available at: [Link]

- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F163–F170.

- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Renal Physiology, 270(2), F163-F170.

-

Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

-

GraphPad. Analyzing Radioligand Binding Data. Available at: [Link]

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.

-

Wikipedia. Ligand binding assay. Available at: [Link]

- Williams, M. (1993). Radioligand Binding Studies. In: Receptor-Ligand Interactions. Humana Press, Totowa, NJ.

-

JoVE. ELISA Techniques for Ligand-Receptor. Available at: [Link]

-

Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]

-

JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available at: [Link]

-

PubMed. Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Available at: [Link]

-

Assay Guidance Manual. Analyzing Kinetic Binding Data. Available at: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

- Dal Cason, T. A., et al. (2013). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Drug testing and analysis, 5(3), 159–168.

- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811.

- Google Patents. Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.

-

Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Available at: [Link]

-

Molecules. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

-

Journal of Young Pharmacists. Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Available at: [Link]

-

PubMed. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. Available at: [Link]

- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. esmed.org [esmed.org]

- 5. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 10. revvity.com [revvity.com]

- 11. chem.uwec.edu [chem.uwec.edu]

- 12. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A fully automated [35S]GTPgammaS scintillation proximity assay for the high-throughput screening of Gi-linked G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A 1,536-well [(35)S]GTPgammaS scintillation proximity binding assay for ultra-high-throughput screening of an orphan galphai-coupled GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 18. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Properties of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from initial synthesis and purification through to formulation, bioavailability, and stability. Among the most critical of these are the thermodynamic properties, which provide a quantitative measure of a substance's energy state, stability, and phase behavior.

This guide focuses on 1-(3,4-Difluorobenzoyl)-3-methylpiperazine, a substituted piperazine derivative of interest to medicinal chemists and pharmaceutical scientists. The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The addition of a difluorobenzoyl moiety can further modulate these characteristics, influencing receptor binding, metabolic stability, and membrane permeability.

As of the date of this publication, specific experimental thermodynamic data for 1-(3,4-Difluorobenzoyl)-3-methylpiperazine is not available in peer-reviewed literature. Therefore, this technical guide adopts a predictive and methodological approach. It is designed to serve as a comprehensive resource for researchers by:

-

Dissecting the molecule's structure to anticipate its thermodynamic behavior based on established chemical principles.

-

Providing detailed, field-proven experimental protocols for determining the key thermodynamic properties.

-

Presenting illustrative data, based on structurally related compounds, to serve as a practical benchmark for future experimental work.

This document is structured to empower researchers to undertake a robust and scientifically sound characterization of this, or similar, novel chemical entities.

Molecular Structure and its Anticipated Influence on Thermodynamic Properties

The thermodynamic profile of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine is a direct consequence of its molecular architecture. Understanding the contributions of its constituent parts—the piperazine ring, the methyl substituent, and the difluorobenzoyl group—allows for an expert estimation of its properties.

-

Piperazine Ring: The core piperazine is a six-membered heterocyclic ring. Its chair conformation and the presence of two nitrogen atoms allow for hydrogen bonding, which typically contributes to a higher melting point and aqueous solubility compared to its carbocyclic analog, cyclohexane.

-

3-Methyl Group: The methyl group attached to the piperazine ring introduces chirality and a slight increase in steric hindrance. This can disrupt crystal lattice packing, potentially leading to a lower melting point compared to its unsubstituted counterpart. Its primary effect, however, is often on receptor binding and metabolic pathways rather than bulk thermodynamic properties.

-

3,4-Difluorobenzoyl Group: This is the most significant moiety influencing the molecule's thermodynamics.

-

Aromaticity and Rigidity: The phenyl ring imparts a rigid, planar segment to the molecule, which favors strong crystal packing and can lead to a higher melting point and enthalpy of fusion.

-

Fluorine Substitution: The two fluorine atoms have a profound impact. Fluorine is highly electronegative, creating strong C-F bonds and introducing significant dipole moments into the molecule. This can lead to strong intermolecular dipole-dipole interactions, often increasing melting points and thermal stability.[1][2] The substitution pattern (positions 3 and 4) affects the overall molecular dipole. Furthermore, fluorination is known to increase the thermal stability of aromatic compounds.[2]

-

Amide Linkage: The carbonyl group of the benzoyl moiety acts as a hydrogen bond acceptor, while the amide bond itself introduces a degree of rotational restriction, contributing to the molecule's overall rigidity.

-

Based on this analysis, we can hypothesize that 1-(3,4-Difluorobenzoyl)-3-methylpiperazine is a crystalline solid at room temperature with a relatively high melting point and thermal stability, driven by the difluorobenzoyl group. Its solubility will be a balance between the polar piperazine ring and the more lipophilic aromatic portion.

Core Thermodynamic Properties: Experimental Determination

The following sections detail the standard, industry-accepted protocols for determining the primary thermodynamic properties of a novel pharmaceutical compound.

Melting Point (Tm) and Enthalpy of Fusion (ΔHfus)

The melting point is the temperature at which a substance transitions from a solid to a liquid state and is a crucial indicator of purity and identity. The enthalpy of fusion is the energy required to induce this phase change, providing insight into the strength of the crystal lattice.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for measuring these properties.[3] It operates by measuring the difference in heat flow between a sample and an inert reference as a function of temperature.[4]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, in accordance with ASTM E967 and E968 standards.[5]

-

Sample Preparation: Accurately weigh 2-5 mg of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine into a Tzero aluminum pan. Hermetically seal the pan to prevent any mass loss during heating.[6]

-

Experimental Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Heat the sample under a controlled nitrogen atmosphere (flow rate of 50 mL/min) at a constant ramp rate, typically 10 °C/min. The temperature range should be set to encompass the expected melting point, for instance, from 25 °C to 250 °C.[7]

-

Data Analysis: The resulting thermogram will show an endothermic peak representing the melting event.[4]

-

The onset temperature of this peak is typically reported as the melting point (Tm).

-

The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus) in J/g or kJ/mol.

-

Illustrative Data Presentation

The table below presents hypothetical, yet realistic, DSC data for 1-(3,4-Difluorobenzoyl)-3-methylpiperazine, based on values for similar aromatic piperazine derivatives.

| Property | Symbol | Expected Value | Unit |

| Melting Point (Onset) | Tm | 135 - 155 | °C |

| Enthalpy of Fusion | ΔHfus | 25 - 40 | kJ/mol |

Experimental Workflow: DSC Analysis

Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability and Decomposition (Td)

Thermal stability is a critical parameter for determining safe handling, storage, and processing temperatures for a drug substance. Thermogravimetric Analysis (TGA) is the primary technique used for this assessment.[8] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Step-by-Step Methodology:

-

Instrument Setup: Use a calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine into a ceramic or platinum TGA pan.

-

Experimental Conditions: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min. The experiment should be run under a dynamic inert atmosphere, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.[11]

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The decomposition temperature (Td) is typically reported as the onset temperature of mass loss, often defined as the temperature at which 5% mass loss occurs (Td,5%).[12]

Illustrative Data Presentation

The table below shows expected TGA results, indicating high thermal stability as anticipated from the fluorinated aromatic structure.

| Property | Symbol | Expected Value | Unit |

| Decomposition Onset (5% Mass Loss) | Td,5% | > 200 | °C |

| Residue at 600 °C | % Residue | < 1 | % |

Experimental Workflow: TGA Analysis

Caption: Workflow for Thermal Stability Assessment using TGA.

Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of solid. It is a fundamental property that influences a drug's dissolution rate and oral bioavailability.

Experimental Protocol: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[13]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a series of pharmaceutically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents (e.g., ethanol, acetone, acetonitrile).

-

Sample Addition: Add an excess amount of solid 1-(3,4-Difluorobenzoyl)-3-methylpiperazine to a known volume of each solvent in a sealed vial. The excess solid ensures that equilibrium is established with the undissolved material.

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient duration (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Illustrative Data Presentation

The table below provides an example of how solubility data for the compound might be presented.

| Solvent | pH (for buffers) | Temperature (°C) | Expected Solubility (mg/mL) |

| Simulated Gastric Fluid | 1.2 | 37 | 0.1 - 0.5 |

| Acetate Buffer | 4.5 | 37 | < 0.1 |

| Phosphate Buffer | 6.8 | 37 | < 0.1 |

| Ethanol | N/A | 25 | 10 - 20 |

| Acetonitrile | N/A | 25 | 5 - 15 |

Experimental Workflow: Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

Conclusion

While direct experimental data for 1-(3,4-Difluorobenzoyl)-3-methylpiperazine remains to be published, a robust thermodynamic profile can be confidently predicted and systematically determined. Structural analysis suggests a thermally stable, crystalline solid with a melting point likely exceeding 130 °C. The interplay between the polar piperazine ring and the fluorinated aromatic system will dictate its solubility profile, which is expected to be modest in aqueous media but higher in organic solvents.

The protocols detailed in this guide for DSC, TGA, and shake-flask solubility represent the industry-standard approach for the comprehensive thermodynamic characterization of new chemical entities. By following these self-validating methodologies, researchers in drug development can generate the high-quality, reliable data necessary to advance promising compounds from the laboratory to the clinic. This guide provides the foundational framework for such an investigation, ensuring that subsequent research is built upon a solid understanding of the compound's fundamental physicochemical nature.

References

-

Mettler-Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

- Bhattacharjee, A., & Knapp, M. J. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Methods in Molecular Biology, 1545, 129-150.

-

ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

- Amidon, G. L., & Ran, Y. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 15(3), 26-30.

- Krieg, B. J., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 589-597.

-

Alsenz, J., & Kansy, M. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

TA Instruments. (n.d.). Decomposition Kinetics Using TGA. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2026, March 16). Thermogravimetric Analyzer (TGA). Retrieved from [Link]

- Chirico, R. D., et al. (2018). Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry.

-

Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Villegas-Trevino, M. A., et al. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.

- Hsieh, C.-M., et al. (2014). Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling. Industrial & Engineering Chemistry Research, 54(1), 355-365.

- Singh, B., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Molecular Liquids, 337, 116409.

- Hossain, M. I., et al. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. Scientific Reports, 11(1), 1-13.

-

ResolveMass Laboratories Inc. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

- Jouyban, A. (2019). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents.

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

- Verevkin, S. P., et al. (2011). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates.

- Potrzebowski, M. J., et al. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. Crystal Growth & Design, 20(3), 1836-1847.

- Murshid, G., et al. (n.d.). Thermophysical Analysis of Aqueous Solutions of Piperazine (PZ) and 2-Amino-2-hydroxymethyl-1, 3-propanediol + Piperazine (PZ + AHPD). Teesside University's Research Portal.

- Hilliard, A. (2011). Modeling piperazine thermodynamics.

- Szczepanska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 66-81.

- Moore, L. M. J., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34601-34610.

- Moore, L. M. J., et al. (2021).

- Frailie, P. (2011). Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture.

-

NIST. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved from [Link]

- Gung, B. W. (2005). Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. Journal of Organic Chemistry, 70(22), 8847-8852.

- Hunter, C. A., & Lawson, K. R. (1995). Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions, 91(18), 3003-3010.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. torontech.com [torontech.com]

- 5. tainstruments.com [tainstruments.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. tainstruments.com [tainstruments.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine

Introduction

1-(3,4-Difluorobenzoyl)-3-methylpiperazine is a substituted piperazine derivative of significant interest within medicinal chemistry and drug discovery. The piperazine ring is a well-established scaffold in numerous biologically active compounds, while the 3,4-difluorobenzoyl group can enhance metabolic stability and binding affinity.[1] This compound serves as a crucial intermediate for the development of novel therapeutic agents. This guide provides a comprehensive, step-by-step protocol for its synthesis, emphasizing safety, efficiency, and the underlying chemical principles.

The synthesis is achieved through a nucleophilic acyl substitution reaction, a fundamental process in organic chemistry for the formation of amide bonds.[2][3] This reaction involves the coupling of 3,4-Difluorobenzoyl chloride with 3-methylpiperazine.

Reaction Overview

The core of this synthesis is the formation of an amide bond between the acyl chloride and the secondary amine of the piperazine.

Caption: Overall reaction scheme for the synthesis.

Materials and Methods

Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Required Purity |

| 3,4-Difluorobenzoyl chloride | 76903-88-3 | 176.55 | ≥98% |

| 3-methylpiperazine | 109-07-9 | 100.16 | ≥98% |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | ≥99%, anhydrous |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution |

| Brine | 7647-14-5 | 58.44 | Saturated aqueous NaCl |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnels

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[4][5]

Chemical Handling:

-

3,4-Difluorobenzoyl chloride: This is a corrosive and moisture-sensitive substance that can cause severe skin burns and eye damage.[4][6] It may also cause respiratory irritation. Handle this reagent exclusively in a well-ventilated fume hood.[4] Keep away from water as it reacts to release hydrogen chloride gas.[4]

-

3-methylpiperazine: This compound is a skin and eye irritant and may cause respiratory irritation.[7] Avoid inhalation and direct contact.[5][8]

-

Triethylamine: A flammable and corrosive liquid. Handle with care in a fume hood.

-

Dichloromethane (DCM): A volatile organic solvent. Minimize exposure by handling it in a fume hood.

Emergency Procedures:

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

-

In case of skin contact, immediately wash the affected area with copious amounts of water.[9]

-

In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4][10]

Step-by-Step Synthesis Protocol

Preparation of Reactants

-

In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpiperazine (1.0 eq, e.g., 5.0 g, 49.9 mmol) in anhydrous dichloromethane (DCM, 100 mL).

-

Add triethylamine (1.2 eq, e.g., 8.3 mL, 59.9 mmol) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine.

-

Cool the flask in an ice bath to 0 °C with continuous stirring. This is crucial to control the exothermic nature of the acylation reaction.

Acylation Reaction

-

In a separate, dry 100 mL flask, dissolve 3,4-Difluorobenzoyl chloride (1.05 eq, e.g., 9.2 g, 52.4 mmol) in anhydrous DCM (50 mL).

-

Slowly add the 3,4-Difluorobenzoyl chloride solution dropwise to the cooled 3-methylpiperazine solution over a period of 30 minutes using an addition funnel. A rapid addition can lead to an uncontrolled temperature increase and potential side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the reaction for 2-4 hours.

Reaction Monitoring

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 DCM:Methanol).

-

Spot the reaction mixture on a TLC plate alongside the starting materials.

-

The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's completion.

Work-up and Isolation

-

Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

Water (2 x 100 mL) to remove triethylamine hydrochloride.

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to remove any remaining acidic impurities.

-

Brine (1 x 100 mL) to remove residual water.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

-

The crude product can be purified by column chromatography on silica gel using a gradient elution, starting with pure DCM and gradually increasing the polarity with methanol.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-(3,4-Difluorobenzoyl)-3-methylpiperazine as a solid.

Data and Expected Results

| Parameter | Value |

| Reactant Ratios | 1.0 eq 3-methylpiperazine : 1.05 eq 3,4-Difluorobenzoyl chloride : 1.2 eq Triethylamine |

| Reaction Time | 2-4 hours |

| Temperature | 0 °C to Room Temperature |

| Expected Yield | 80-90% |

| Appearance | White to off-white solid |

Yield Calculation:

-

Theoretical Yield (g): (moles of limiting reactant) x (Molecular Weight of product)

-

Percentage Yield (%): (Actual Yield (g) / Theoretical Yield (g)) x 100

Scientific Rationale and Mechanism

The synthesis of 1-(3,4-Difluorobenzoyl)-3-methylpiperazine is a classic example of a nucleophilic acyl substitution .[11] This reaction class is fundamental to the formation of amides from more reactive carboxylic acid derivatives like acyl chlorides.[2][11]

The mechanism proceeds in two main steps:

-

Nucleophilic Attack: The nitrogen atom of 3-methylpiperazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3,4-Difluorobenzoyl chloride. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.[12]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[12]